molecular formula C10H14N2O2 B1492329 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098148-56-0

3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1492329
CAS No.: 2098148-56-0
M. Wt: 194.23 g/mol
InChI Key: UTVSITDWJCCQRN-UHFFFAOYSA-N
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Description

3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a but-3-en-1-yl group attached to the pyrazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Alkylation: The pyrazole ring is then alkylated with but-3-en-1-yl bromide or chloride to introduce the but-3-en-1-yl group.

  • Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon monoxide in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the pyrazole ring into other functional groups.

  • Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as amines and halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Alcohols and amines.

  • Substitution: Various substituted pyrazoles and their derivatives.

Scientific Research Applications

3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid: Similar structure with a longer alkyl chain.

  • 3-[1-(but-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid: Similar structure with a different position of the double bond in the alkyl chain.

Uniqueness: 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid is unique due to its specific arrangement of the but-3-en-1-yl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(1-but-3-enylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h2,7-8H,1,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVSITDWJCCQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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